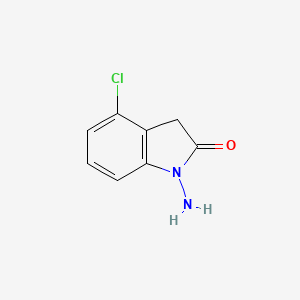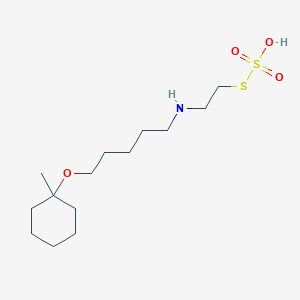
2-Ethylisoquinoline-1,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylisoquinoline-1,3,4-trione is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of an ethyl group at the second position and three carbonyl groups at the first, third, and fourth positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylisoquinoline-1,3,4-trione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a strong acid catalyst can yield the desired isoquinoline derivative. Another method involves the use of aniline derivatives and β-ketoesters, which undergo cyclization and subsequent oxidation to form the trione structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the trione into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethylisoquinoline-1,3,4-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3,4-trione: A closely related compound with similar structural features.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Another trione derivative used in polymer synthesis.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with applications in flame retardancy and water durability
Uniqueness
2-Ethylisoquinoline-1,3,4-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the second position and the presence of three carbonyl groups make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
20863-88-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-ethylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C11H9NO3/c1-2-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6H,2H2,1H3 |
InChI Key |
OCXHLPQNMWXOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


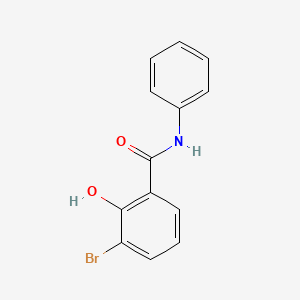
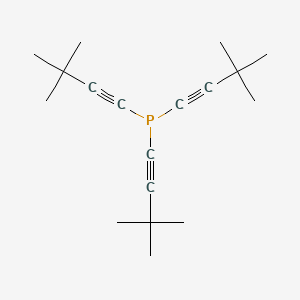

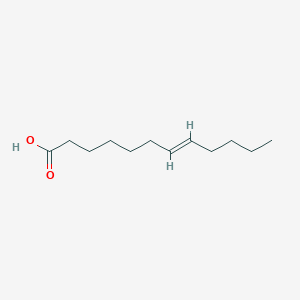

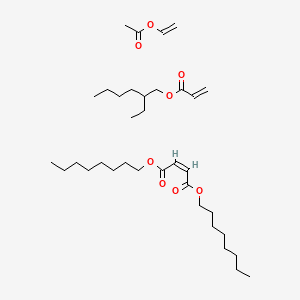
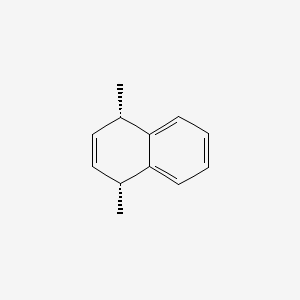
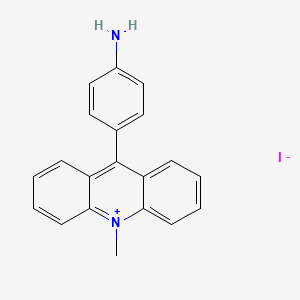
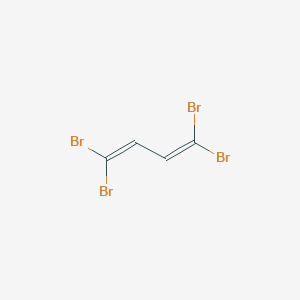
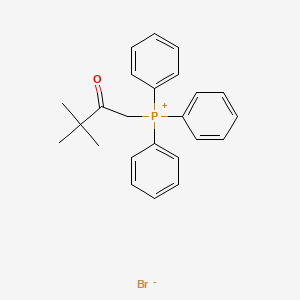
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
